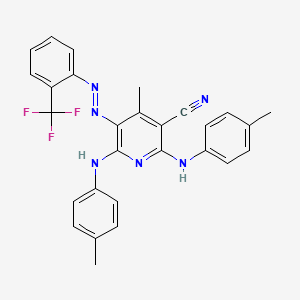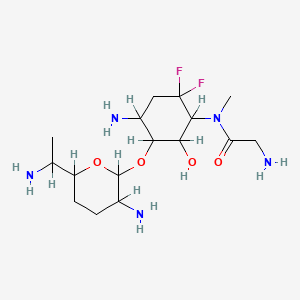
Dimethyl cis,trans-muconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to its trans,trans form using iodine as a catalyst.
Polymerization: It can be polymerized to form unsaturated polyesters, which are valuable in the production of various materials.
Diels-Alder Reactions: The conjugated double bonds make it suitable for Diels-Alder reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Iodine: Used as a catalyst for isomerization reactions.
Methanol: Commonly used as a solvent and reactant in esterification processes.
Major Products
Trans,trans-Dimethyl Muconate: Formed through isomerization.
Unsaturated Polyesters: Produced through polymerization reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Applications De Recherche Scientifique
Dimethyl cis,trans-muconate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which has different reactivity and properties.
Dimethyl trans,trans-muconate: The fully trans isomer, which is more stable and has different applications.
Fumaric Acid Esters: Similar in structure and reactivity, used in similar applications.
Uniqueness
Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
1733-37-5 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
Clé InChI |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
SMILES isomérique |
COC(=O)/C=C/C=C\C(=O)OC |
SMILES canonique |
COC(=O)C=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


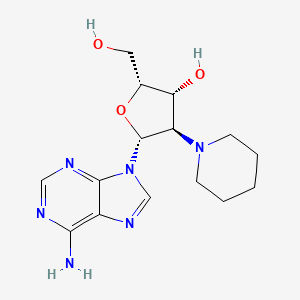

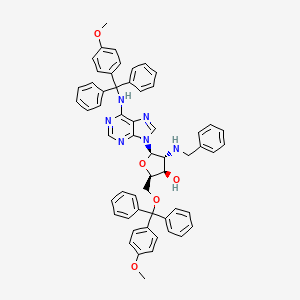

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
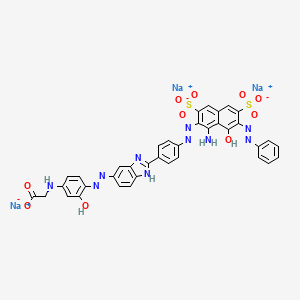

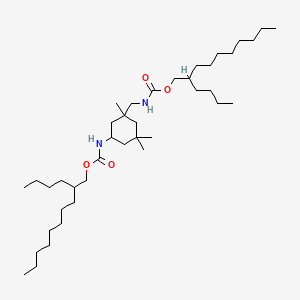
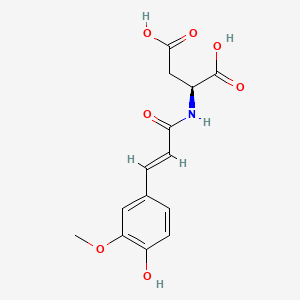
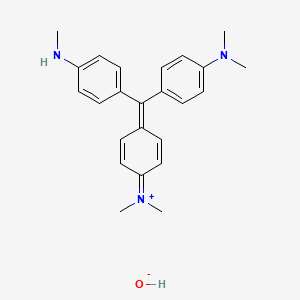
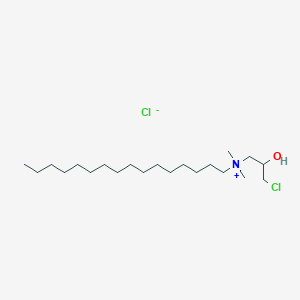
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
